![molecular formula C12H11F3N4OS B1450803 2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone CAS No. 865659-90-1](/img/structure/B1450803.png)
2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Overview
Description
The compound “2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone” is a chemical compound with a complex structure . It’s a white to light yellow crystalline powder and mainly used as a pharmaceutical intermediate in the chemical synthesis process .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, is reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C6H8ClF3N4 . The structure includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with isocyanates in the presence of triethylamine to form a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.60 g/mol . It’s a white to light yellow crystalline powder . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Anti-Cancer Studies
This compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties and the results are promising . They have shown significant antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .
Organic Synthesis
The compound has been used in the synthesis of a wide variety of derivatives by treatment with an array of isocyanates in the presence of triethylamine . This process has been reported to yield excellent results under mild reaction conditions .
Agrochemical Applications
Trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized using this compound, have found extensive applications in the field of agrochemicals . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized using this compound, are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethyl moiety have been granted market approval .
Biological Studies
The biological activities of trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized using this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazine moiety .
Functional Materials
Trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized using this compound, have found applications in the field of functional materials . The unique properties of these compounds make them suitable for various applications in this field .
Future Directions
The compound and its derivatives have shown promising results in anti-cancer studies . Therefore, future research could focus on exploring its potential uses in cancer treatment. Additionally, given its antibacterial effects , it could also be studied for potential use in treating bacterial infections.
Mechanism of Action
Target of Action
The compound, 2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone, is known to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose homeostasis . By preserving the levels of these hormones, the compound enhances insulin secretion and suppresses glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretins, like GLP-1 and GIP, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism . By inhibiting DPP-4, the compound prevents the degradation of these incretins, enhancing their insulinotropic effects .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of food in the gastrointestinal tract can impact the compound’s absorption . The compound’s stability could also be affected by temperature and light .
properties
IUPAC Name |
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c13-12(14,15)8-5-21-11(17-8)19-10-16-7-4-2-1-3-6(7)9(20)18-10/h5H,1-4H2,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHYWPYIFELEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC(=CS3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



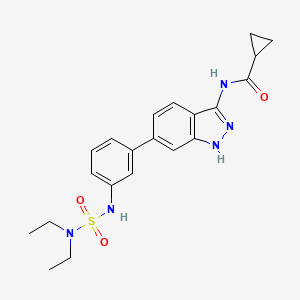
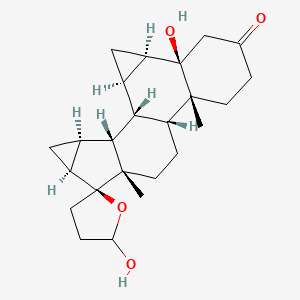
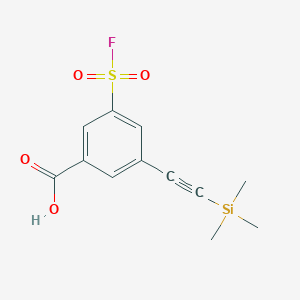
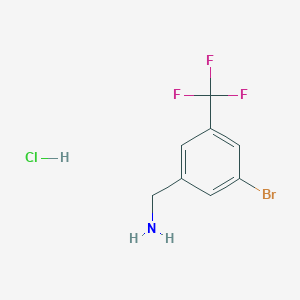

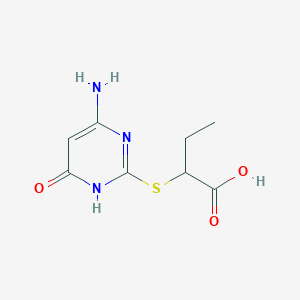




![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)


![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)